Ciglitazone - 74772-77-3

Ciglitazone

Catalog Number: EVT-264742
CAS Number: 74772-77-3
Molecular Formula: C18H23NO3S
Molecular Weight: 333.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Ciglitazone is an aromatic ether that consists of 1,3-thiazolidine-2,4-dione with position 5 substituted by a 4-[(1-methylcyclohexyl)methoxy]benzyl group. A selective PPARgamma agonist. It has a role as an insulin-sensitizing drug and an antineoplastic agent. It is a thiazolidinone and an aromatic ether.
Developed by Takeda Pharmaceuticals in the early 1980s, it is considered the prototypical compound for the thiazolidinedione class. Ciglitazone was never used as a medication, but it sparked interest in the effects of thiazolidinediones. Several analogues were later developed, some of which—such as pioglitazone and troglitazone—made it to the market. Ciglitazone significantly decreases VEGF production by human granulosa cells in an in vitro study, and may potentially be used in ovarian hyperstimulation syndrome. Ciglitazone is a potent and selective PPARγ ligand with an EC50 of 3.0 µM. It is also an anti-hyperglycemic agent in the ob/ob murine model in vivo. Ciglitazone increases adipogenesis, decreases differentiation and angiogenesis in human umbilical vein endothelial cell (HUVEC), and osteoblastogenesis in human mesenchymal stem cells.
Ciglitazone is an agent belonging to the glitazone (thiazolidinedione) class of antidiabetic agents with antihyperglycemic activity. Ciglitazone also exerts anti-inflammatory activity through the modulation of nuclear factor-kappaB-mediated pathways. In addition, this agent inhibits angiogenesis by reducing vascular endothelial growth factor (VEGF) production and inhibits growth of melanoma cells by inhibiting the expression of (C-X-C motif) ligand 1 (CXCL1). This agent is the prototypical compound for the thiazolidinedione class, and has never been marketed.

Troglitazone

Compound Description: Troglitazone is a thiazolidinedione (TZD) and a potent, selective peroxisome proliferator-activated receptor gamma (PPARγ) ligand. It was used as an antidiabetic agent but was withdrawn from the market due to severe hepatotoxicity. Troglitazone has been shown to inhibit the proliferation of various cancer cells, including stomach cancer cells [] and breast cancer cells [], by arresting the cell cycle at the G1 phase. Troglitazone also induces apoptosis in various cancer cell types, including mouse calvarial bones [] and Jurkat T cells [].

5-[4-(6-Hydroxy-2,5,7,8-tetramethyl-chroman-2yl-methoxy)-benzylidene]-2,4-thiazolidinedione (2-TG)

Compound Description: 2-TG is a thiazolidinedione analog designed to be inactive at the PPARγ receptor. Despite its lack of PPARγ activation, 2-TG demonstrates the ability to repress cyclin D1, a key regulator of cell cycle progression, and inhibit the growth of MCF-7 breast cancer cells []. Mechanistically, 2-TG promotes proteasome-mediated degradation of cyclin D1, leading to its downregulation [].

Relevance: 2-TG shares the thiazolidinedione core with ciglitazone, but structural modifications render it inactive at the PPARγ receptor. Notably, both compounds can repress cyclin D1, although through different mechanisms. Ciglitazone primarily exerts this effect through PPARγ-dependent pathways, while 2-TG acts independently of PPARγ. The shared ability of these structurally related compounds to downregulate cyclin D1 through distinct pathways highlights the complexity of their anticancer effects and the potential for developing PPARγ-independent cyclin D1 inhibitors [].

5-[4-(1-Methyl-cyclohexylmethoxy)-benzylidene]-thiazolidine2,4-dione (2-CG)

Compound Description: 2-CG is another thiazolidinedione analog designed to be inactive at the PPARγ receptor []. Despite its lack of PPARγ activation, 2-CG exhibits anticancer properties.

5-[4-(6-Allyloxy-2,5,7,8-tetramethyl-chroman-2-yl-methoxy)-benzylidene]-2,4-thiazolidinedione (2-TG-6)

Compound Description: 2-TG-6 represents a structurally optimized derivative of 2-TG, exhibiting increased potency in both cyclin D1 repression and growth inhibition of MCF-7 breast cancer cells []. Like its parent compound, 2-TG-6 acts independently of PPARγ activation.

15-Deoxy-Δ12,14-prostaglandin J2 (dPGJ2)

Compound Description: 15-deoxy-Δ12,14-prostaglandin J2 (dPGJ2) is an endogenous ligand for PPARγ and is known to have anti-inflammatory and anti-proliferative effects []. In cultured astrocytes, dPGJ2 activates Erk, Jnk, and p38 MAP kinase pathways, ultimately leading to apoptosis []. It also activates ASK1, a MAP kinase kinase kinase upstream of Jnk and p38 [].

Relevance: While both dPGJ2 and ciglitazone can activate PPARγ, dPGJ2 also exhibits PPARγ-independent effects, such as activating MAP kinase pathways in astrocytes and preadipocytes. This suggests that dPGJ2 may act through multiple mechanisms to exert its biological effects, including those related to inflammation and cell survival []. Notably, both dPGJ2 and ciglitazone trigger eryptosis, a form of suicidal erythrocyte death [], potentially contributing to the anemia observed as a side effect of these agents.

Rosiglitazone

Compound Description: Rosiglitazone is another thiazolidinedione and a potent PPARγ agonist used as an antidiabetic agent. Unlike troglitazone and ciglitazone, rosiglitazone does not directly induce apoptosis in Jurkat T cells []. It has been shown to inhibit rat aortic adventitial fibroblasts proliferation induced by angiotensin II in vitro [].

Metformin

Compound Description: Metformin is a widely used antidiabetic drug that acts independently of PPARγ. It exerts its effects by activating AMP-activated protein kinase (AMPK) [].

Relevance: Although not structurally related to ciglitazone, metformin is relevant because it enhances ciglitazone's anticancer effects in NSCLC cells []. This synergistic effect arises from metformin's ability to activate AMPK, which complements ciglitazone's mechanism of inhibiting lung cancer cell proliferation. The combination of ciglitazone and metformin highlights the potential for developing more effective therapeutic strategies against lung cancer by targeting multiple pathways involved in tumor cell growth and survival [].

Classification and Source
  • Chemical Classification: Thiazolidinedione
  • IUPAC Name: 5-((4-((1-methylcyclohexyl)methoxy)phenyl)methyl)-2,4-thiazolidinedione
  • CAS Number: Not specified in the search results but generally recognized within chemical databases.
Synthesis Analysis

The synthesis of ciglitazone involves several key steps, utilizing various reagents and conditions to achieve the final product. One notable synthetic route includes:

  1. Initial Reaction: The reaction of 1-methylcyclohexylmethanol with 4-chloronitrobenzene using sodium hydride in hot dimethyl sulfoxide produces 4-(1-methylcyclohexylmethoxy)nitrobenzene.
  2. Reduction Step: This intermediate is then reduced using hydrogen over palladium on carbon in methanol to yield 4-(1-methylcyclohexylmethoxy)aniline.
  3. Diazotation: The aniline undergoes diazotation with sodium nitrite and hydrochloric acid to form a diazonium salt.
  4. Condensation: This diazonium salt is condensed with methyl acrylate in the presence of copper(I) oxide, leading to the formation of methyl 2-chloro-3-[4-(1-methylcyclohexylmethoxy)phenyl]propionate.
  5. Cyclization: The resulting compound is cyclized with thiourea using sodium acetate in hot 2-methoxyethanol to produce 2-imino-5-[4-(1-methylcyclohexylmethoxy)benzyl]thiazolidin-4-one.
  6. Hydrolysis: Finally, hydrolysis with hydrochloric acid yields ciglitazone .
Molecular Structure Analysis

Ciglitazone has a complex molecular structure characterized by the following features:

  • Molecular Formula: C₁₈H₂₃N₁O₃S
  • Molar Mass: 333.45 g/mol
  • Structural Characteristics:
    • Contains a thiazolidinedione ring system, which is essential for its biological activity.
    • Substituents include a methoxy group and a cyclohexyl group that contribute to its pharmacological properties.

The three-dimensional structure can be visualized through computational modeling, revealing interactions that facilitate binding to PPARγ .

Chemical Reactions Analysis

Ciglitazone participates in various chemical reactions primarily related to its synthesis and potential modifications:

  • Reduction Reactions: The reduction of nitro groups to amines is crucial for synthesizing the thiazolidinedione core.
  • Diazotization Reactions: This step is vital for introducing functional groups that enhance reactivity and lead to further transformations.
  • Cyclization Reactions: These reactions are integral to forming the thiazolidinedione structure from precursor compounds.

Each reaction step must be carefully controlled regarding temperature, solvent choice, and reaction time to optimize yield and purity .

Mechanism of Action

Ciglitazone exerts its effects primarily through activation of PPARγ, leading to several biological outcomes:

  • Adipogenesis Stimulation: It promotes the differentiation of preadipocytes into adipocytes, enhancing fat storage.
  • Glucose Homeostasis Improvement: By modulating insulin sensitivity, ciglitazone helps lower blood glucose levels.
  • Anti-inflammatory Effects: The activation of PPARγ also influences inflammatory pathways, potentially reducing complications associated with diabetes.

In vitro studies indicate that ciglitazone significantly decreases vascular endothelial growth factor production in human granulosa cells, suggesting additional roles in reproductive health contexts .

Physical and Chemical Properties Analysis

Ciglitazone exhibits several notable physical and chemical properties:

These properties influence its handling during synthesis and potential applications in medicinal chemistry .

Applications

While ciglitazone itself was never marketed as a drug, its development paved the way for significant advancements in diabetes treatment through thiazolidinediones. Its applications include:

  • Research Tool: Used in studies investigating PPARγ's role in metabolism and inflammation.
  • Potential Therapeutic Use: Investigated for applications beyond diabetes management, such as ovarian hyperstimulation syndrome due to its effects on granulosa cells .
Historical Development and Pharmacological Context

Discovery and Structural Classification as a Prototypical Thiazolidinedione (TZD)

Ciglitazone (chemical name: 5-{4-[(1-methylcyclohexyl)methoxy]benzyl}-1,3-thiazolidine-2,4-dione) was synthesized in 1982 by Takeda Pharmaceuticals during efforts to develop novel hypolipidemic agents from clofibrate derivatives. Among 71 clofibrate analogues tested, several unexpectedly demonstrated potent hypoglycemic effects in genetically obese diabetic (KKAy) mice [1] [5]. This discovery redirected research toward antidiabetic applications. Structurally, ciglitazone features:

  • A thiazolidine-2,4-dione (TZD) core providing electron-donor (NH, S) and electron-acceptor (carbonyl groups) properties.
  • A lipophilic aryloxybenzyl side chain with a cyclohexylmethyl group at the para-position, critical for initial insulin-sensitizing activity [4] [5].

As the first TZD comprehensively characterized, ciglitazone established the foundational structure-activity relationship (SAR) for this class. Modifications at three key positions—N3, C5, and the aryl ring—were later explored to optimize potency and safety in successor compounds [5] [8]. Despite demonstrating glucose-lowering effects in rodent models, ciglitazone was discontinued due to unacceptable hepatotoxicity in preclinical studies, though it remains the structural prototype for all subsequent TZDs [1] [6].

Table 1: Structural and Chemical Properties of Ciglitazone

PropertyDetail
IUPAC Name5-{4-[(1-methylcyclohexyl)methoxy]benzyl}-1,3-thiazolidine-2,4-dione
Molecular FormulaC₁₈H₂₃NO₃S
Molecular Weight333.45 g/mol
Core StructureThiazolidine-2,4-dione
Key Functional GroupsBenzyl ether linker; 1-methylcyclohexyl hydrophobic tail
Discovery Year1982
Initial Indication TargetType 2 Diabetes (preclinical)

Role in the Evolution of PPARγ-Targeted Therapeutics

Ciglitazone’s mechanistic significance emerged post-discovery when it was identified as a high-affinity ligand for peroxisome proliferator-activated receptor gamma (PPARγ). PPARγ, a nuclear receptor regulating adipogenesis and glucose metabolism, became a validated target for insulin sensitization. Ciglitazone binds the PPARγ ligand-binding domain (LBD) with an EC₅₀ of 3.0 μM, inducing conformational changes that recruit co-activators (e.g., CBP/p300) and facilitate heterodimerization with retinoid X receptor (RXR) [1] [6] [7]. This complex then binds PPAR response elements (PPREs), upregulating insulin-sensitizing genes (e.g., GLUT4, adiponectin) [7] [9].

Ciglitazone’s pharmacological profile revealed key insights:

  • Adipocyte differentiation: It promoted adipogenesis in mesenchymal stem cells, linking PPARγ activation to metabolic benefits [5].
  • Anti-angiogenic effects: It inhibited VEGF production in granulosa cells and endothelial tube formation, suggesting pleiotropic actions beyond glucose control [4] [7].
  • Transcriptional repression: By suppressing pro-inflammatory pathways (NF-κB, AP-1), it reduced cytokines like TNF-α and IL-6, highlighting PPARγ’s anti-inflammatory role [9].

These findings spurred the development of PPARγ-focused TZDs, including troglitazone (combined TZD with vitamin E), rosiglitazone (pyridinyl-ethyl side chain), and pioglitazone (pyridinyl-ethoxy moiety) [6] [8].

Table 2: PPARγ Binding and Functional Activities of Early TZDs

CompoundPPARγ EC₅₀ (μM)Adipogenesis InductionVEGF InhibitionKey Research Impact
Ciglitazone3.0Yes (moderate)YesFirst PPARγ ligand proof-of-concept
Troglitazone0.55Yes (strong)YesFirst clinical TZD; validated glucose-lowering
Rosiglitazone0.043Yes (strong)PartialEstablished glycemic efficacy
Pioglitazone0.58Yes (strong)PartialDemonstrated lipid-modifying benefits

Comparative Analysis with Subsequent TZDs (Pioglitazone, Rosiglitazone, Troglitazone)

Ciglitazone’s discontinuation catalyzed structural optimizations to enhance PPARγ affinity and reduce off-target effects. A comparative analysis reveals critical pharmacological evolutions:

  • Potency and Selectivity:
  • Rosiglitazone’s pyridinyl-ethylamino side chain increased PPARγ binding affinity 70-fold over ciglitazone (EC₅₀: 0.043 μM vs. 3.0 μM) [6] [10].
  • Pioglitazone’s pyridinyl-ethoxy linker improved lipid solubility and tissue distribution while retaining nanomolar affinity [6].

  • Clinical Translation:

  • Troglitazone (1997) became the first FDA-approved TZD but was withdrawn in 2000 for hepatotoxicity.
  • Pioglitazone and rosiglitazone demonstrated superior hepatic safety but faced distinct issues: rosiglitazone with cardiovascular risk debates and pioglitazone with bladder cancer concerns [3] [9].

  • Therapeutic Breadth:

  • Ciglitazone’s anti-angiogenic properties (e.g., VEGF inhibition) inspired oncology research for later TZDs [7].
  • Pioglitazone’s lipid benefits (reduced triglycerides, increased HDL-C) surpassed rosiglitazone, attributed to partial PPARα activation [3] [6].

Table 3: Evolution of TZDs from Ciglitazone to Clinical Agents

FeatureCiglitazoneTroglitazoneRosiglitazonePioglitazone
StatusPreclinical onlyWithdrawn (hepatotoxicity)Restricted (CV risk)Active (bladder cancer warning)
PPARγ EC₅₀3.0 μM0.55 μM0.043 μM0.58 μM
Glycemic EfficacyModerate (rodents)StrongStrongStrong
Lipid EffectsNot assessedNeutral↑ LDL-C↑ HDL-C; ↓ triglycerides
Non-Diabetic Research ApplicationsAngiogenesis inhibitionNoneNoneNASH, PCOS, cancer prevention

Ciglitazone’s legacy persists in drug design: partial agonists (e.g., balaglitazone) and non-TZD PPARγ modulators aim to retain metabolic benefits while minimizing adverse effects [8] [10].

Properties

CAS Number

74772-77-3

Product Name

Ciglitazone

IUPAC Name

5-[[4-[(1-methylcyclohexyl)methoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione

Molecular Formula

C18H23NO3S

Molecular Weight

333.4 g/mol

InChI

InChI=1S/C18H23NO3S/c1-18(9-3-2-4-10-18)12-22-14-7-5-13(6-8-14)11-15-16(20)19-17(21)23-15/h5-8,15H,2-4,9-12H2,1H3,(H,19,20,21)

InChI Key

YZFWTZACSRHJQD-UHFFFAOYSA-N

SMILES

CC1(CCCCC1)COC2=CC=C(C=C2)CC3C(=O)NC(=O)S3

Solubility

Soluble in DMSO

Synonyms

5-(4-(1-methylcyclohexylmethoxy)benzyl)thiazolidine-2,4-dione
ADD 3878
ADD-3878
ciglitazone
ciglitizone

Canonical SMILES

CC1(CCCCC1)COC2=CC=C(C=C2)CC3C(=O)NC(=O)S3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.